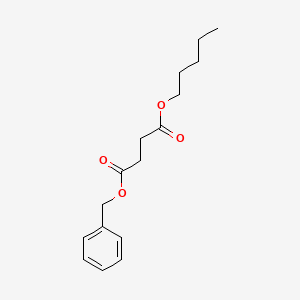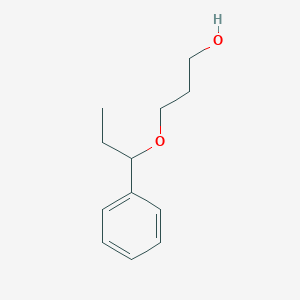
3-(1-Phenylpropoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Phenylpropoxy)propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a phenyl group attached to a propoxy chain, which is further connected to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylpropoxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-phenylpropan-1-ol with propylene oxide in the presence of a base catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Another method involves the Williamson ether synthesis, where 1-phenylpropan-1-ol is reacted with 1-bromopropane in the presence of a strong base such as sodium hydride. This reaction proceeds via the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution to form the ether linkage.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of propionaldehyde, followed by the reaction with phenylmagnesium bromide. This method is advantageous due to its scalability and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Phenylpropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K₂Cr₂O₇) or pyridinium chlorochromate (PCC) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H₂SO₄) for nitration, or bromine (Br₂) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 3-(1-Phenylpropoxy)propanal or 3-(1-Phenylpropoxy)propanoic acid.
Reduction: Formation of 3-(1-Phenylpropoxy)propane.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
3-(1-Phenylpropoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(1-Phenylpropoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylpropan-2-ol: Similar structure but with a hydroxyl group on the second carbon of the propyl chain.
2-Phenylpropan-1-ol: Similar structure but with the phenyl group attached to the second carbon of the propyl chain.
3-Phenylpropan-1-ol: Lacks the propoxy group, making it a simpler analog.
Uniqueness
3-(1-Phenylpropoxy)propan-1-ol is unique due to the presence of both a phenyl group and a propoxy chain, which confer distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets and enhances its versatility in various applications.
Eigenschaften
CAS-Nummer |
114687-30-8 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
3-(1-phenylpropoxy)propan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-2-12(14-10-6-9-13)11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3 |
InChI-Schlüssel |
VKIATHIBTJQUJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
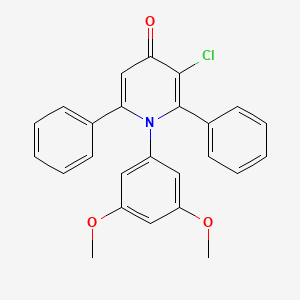
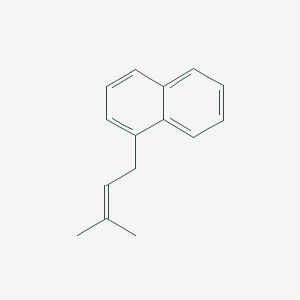
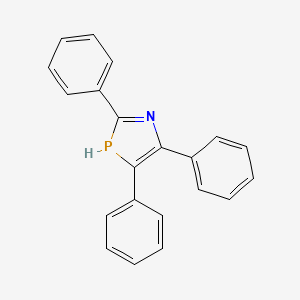
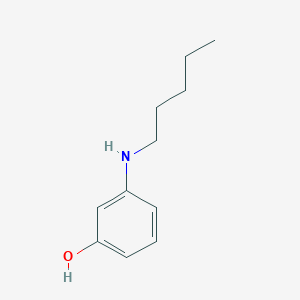
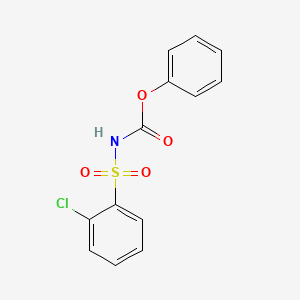
![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)

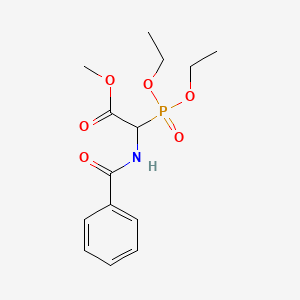
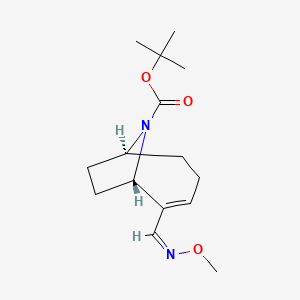
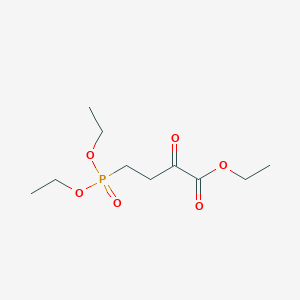
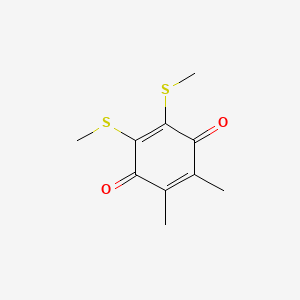
![1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14288534.png)
